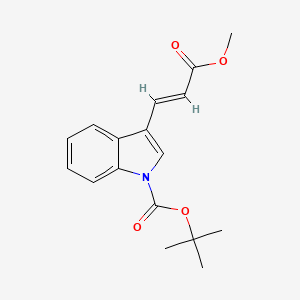

tert-Butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate

Übersicht

Beschreibung

tert-Butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate typically involves multiple steps. One common method starts with the Vilsmeier formylation of 4-bromo-1H-indole at the 3-position to yield an intermediate compound. This intermediate is then converted to its N-Boc derivative. The aldehyde group of the N-Boc derivative is reduced using sodium borohydride (NaBH4) in methanol to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate can undergo various chemical reactions, including:

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Manganese dioxide (MnO2) in carbon tetrachloride.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MnO2 can yield oxidized derivatives, while reduction with NaBH4 can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

tert-Butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-Butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate can be compared with other indole derivatives, such as:

tert-Butyl 3-oxopyrrolidine-1-carboxylate: Similar in structure but with a pyrrolidine ring instead of an indole ring.

tert-Butyl 3-(3-methoxy-3-oxopropanoyl)-piperidine-1-carboxylate: Contains a piperidine ring and a similar methoxy-oxopropanoyl group.

The uniqueness of this compound lies in its specific indole structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Biologische Aktivität

tert-Butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate (CAS No. 388631-93-4) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This indole derivative exhibits a variety of pharmacological properties, making it a candidate for further research in drug development.

- Molecular Formula : C17H19NO4

- Molecular Weight : 301.34 g/mol

- CAS Number : 388631-93-4

- MDL Number : MFCD03844705

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antiplasmodial and anticancer properties.

Antiplasmodial Activity

Recent research has highlighted the compound's activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies demonstrated significant inhibition of parasite growth, with IC50 values indicating effective concentrations for therapeutic use.

These findings suggest that this compound may serve as a lead compound for developing new antimalarial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties against various cancer cell lines. In particular, it has shown promising results in inhibiting the proliferation of breast and colon cancer cells.

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF7 (Breast Cancer) | 12.5 | Induction of apoptosis | |

| HT29 (Colon Cancer) | 15.0 | Cell cycle arrest at G2/M phase |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.

Case Studies

Several case studies have been conducted to assess the pharmacokinetics and toxicity profiles of this compound.

- Case Study 1 : A study on rats indicated that the compound is well-tolerated at doses up to 50 mg/kg, with no significant adverse effects observed over a two-week period.

- Case Study 2 : In vitro cytotoxicity assays revealed that the compound exhibits low toxicity towards normal human fibroblast cells, suggesting a favorable therapeutic index.

Eigenschaften

IUPAC Name |

tert-butyl 3-(3-methoxy-3-oxoprop-1-enyl)indole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-17(2,3)22-16(20)18-11-12(9-10-15(19)21-4)13-7-5-6-8-14(13)18/h5-11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMVLFKTUMKNRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20698721 | |

| Record name | tert-Butyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388631-93-4 | |

| Record name | tert-Butyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.